molecular formula C7H5BBrF3O2 B1526622 4-Bromo-2-(trifluoromethyl)phenylboronic acid CAS No. 1394346-22-5

4-Bromo-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B1526622
CAS No.: 1394346-22-5
M. Wt: 268.83 g/mol
InChI Key: CSIDLWXFPCSSOK-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of the compound 4-Bromo-2-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound has high gi absorption . This suggests that the compound may have good bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . The compound’s action leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .

Action Environment

The action of this compound is influenced by environmental factors. The compound is generally environmentally benign , and its reaction conditions are exceptionally mild and functional group tolerant . The compound is relatively stable and readily prepared , suggesting that it can maintain its efficacy and stability under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)phenylboronic acid typically involves the bromination of 2-(trifluoromethyl)phenylboronic acid. This can be achieved through a palladium-catalyzed direct arylation reaction. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate, palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide, tetrahydrofuran.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-Tolylboronic acid

Uniqueness

4-Bromo-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in the synthesis of complex organic molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, while the bromine atom provides a site for further functionalization through substitution reactions .

Properties

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIDLWXFPCSSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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